5-(3,4-dichlorophenyl)-N-methyl-2-thiophenecarboxamide
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Overview
Description
5-(3,4-Dichlorophenyl)-N-methyl-2-thiophenecarboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
For instance, compounds with a dichlorophenyl structure have been used in the synthesis of various drugs and have shown interactions with different targets .
Mode of Action
Compounds with similar structures, such as propanil, inhibit photosynthesis and co2 fixation in plants
Biochemical Pathways
For example, propanil, a compound with a similar dichlorophenyl structure, inhibits the photosynthetic electron transfer (photosystem II) in plants .
Result of Action
For instance, propanil has been shown to inhibit photosynthesis in plants, leading to their death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(3,4-dichlorophenyl)-N-methyl-2-thiophenecarboxamide. It’s worth noting that factors such as pH, temperature, and presence of other compounds can affect the stability and efficacy of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-N-methyl-2-thiophenecarboxamide typically involves the reaction of 3,4-dichloroaniline with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with methylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorophenyl)-N-methyl-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-(3,4-Dichlorophenyl)-N-methyl-2-thiophenecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole: Similar in structure but contains an oxadiazole ring instead of a thiophene ring.
5-(3,5-Dinitrophenyl)-1,3,4-thiadiazole: Contains a thiadiazole ring and is known for its antimicrobial and anticancer activities.
Uniqueness
5-(3,4-Dichlorophenyl)-N-methyl-2-thiophenecarboxamide is unique due to its specific combination of a dichlorophenyl group and a thiophene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-N-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NOS/c1-15-12(16)11-5-4-10(17-11)7-2-3-8(13)9(14)6-7/h2-6H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDAKRSQXVSZQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(S1)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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